molecular formula C11H21Cl3N3OP B2441731 1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride CAS No. 2503204-86-0

1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride

Cat. No. B2441731
CAS RN: 2503204-86-0
M. Wt: 348.63
InChI Key: AHVRDNLKHHNJPQ-UHFFFAOYSA-N
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Description

1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride is a chemical compound with the CAS Number: 2503204-86-0 . Its IUPAC name is dimethyl (2- (piperazin-1-yl)pyridin-4-yl)phosphine oxide trihydrochloride . The compound has a molecular weight of 348.64 .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N3OP.3ClH/c1-16(2,15)10-3-4-13-11(9-10)14-7-5-12-6-8-14;;;/h3-4,9,12H,5-8H2,1-2H3;3*1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(4-dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N3OP.3ClH/c1-16(2,15)10-3-4-13-11(9-10)14-7-5-12-6-8-14;;;/h3-4,9,12H,5-8H2,1-2H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVRDNLKHHNJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=NC=C1)N2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl3N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride

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